4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a chromen-2-one core with a piperazine ring substituted at the 4-position and a hydroxyethyl group attached to the piperazine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the condensation of 2-hydroxyethylpiperazine with a suitable aldehyde or ketone under acidic or basic conditions to form the piperazine-substituted chromen-2-one. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : The compound has shown biological activity, making it a candidate for drug development.
Medicine: : It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the hydroxyethyl group. Similar compounds include other chromen-2-ones and piperazine derivatives, which may have different substituents or core structures. These compounds can exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one .
List of Similar Compounds
Chromen-2-ones: : Various derivatives with different substituents on the chromen-2-one core.
Piperazine derivatives: : Compounds with different substituents on the piperazine ring.
Hydroxyethylpiperazine derivatives: : Compounds with hydroxyethyl groups attached to the piperazine ring.
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOSFJSKYYMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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